molecular formula C17H14Cl3N3O2 B12708400 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- CAS No. 107768-18-3

1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-

Cat. No.: B12708400
CAS No.: 107768-18-3
M. Wt: 398.7 g/mol
InChI Key: ZWMMBCBECWZTJT-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of chlorinated phenyl groups and a triazole ring, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the triazole ring through cyclization reactions involving hydrazines and carboxylic acids.

    Step 2: Introduction of chlorinated phenyl groups via electrophilic aromatic substitution reactions.

    Step 3: Coupling of the triazole ring with the chlorinated phenyl groups using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions (temperature, pressure, solvents) to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triazole ring or chlorinated phenyl groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl rings or triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.

    Pathways: Biological pathways affected by the compound, leading to its observed effects (e.g., inhibition of enzyme activity, modulation of signaling pathways).

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-
  • 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-

Uniqueness

The uniqueness of 1,2-Propanediol, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- lies in its specific stereochemistry and the presence of multiple chlorinated phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

107768-18-3

Molecular Formula

C17H14Cl3N3O2

Molecular Weight

398.7 g/mol

IUPAC Name

(1S,2R)-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C17H14Cl3N3O2/c18-12-3-1-11(2-4-12)17(25,8-23-10-21-9-22-23)16(24)14-6-5-13(19)7-15(14)20/h1-7,9-10,16,24-25H,8H2/t16-,17-/m0/s1

InChI Key

ZWMMBCBECWZTJT-IRXDYDNUSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@](CN2C=NC=N2)([C@H](C3=C(C=C(C=C3)Cl)Cl)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)(C(C3=C(C=C(C=C3)Cl)Cl)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.